6-(Allyloxy)benzo[b]thiophene-2-carboximidamide
Description
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-prop-2-enoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C12H12N2OS/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h2-4,6-7H,1,5H2,(H3,13,14) |
InChI Key |
DMULKANRCSXSBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(S2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Approaches
Traditional synthesis methods for 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide typically involve multi-step reactions starting from simpler organic compounds. A common approach includes:
Starting Materials : The synthesis often begins with benzo[b]thiophene derivatives or their precursors, such as benzo[b]thiophene-2-carboxylic acid.
Reagents : Key reagents include allyl alcohol, amines, and coupling agents like carbodiimides or phosphonium salts.
Reaction Conditions : Reactions are usually carried out under reflux conditions in solvents like dichloromethane or dimethylformamide, with monitoring via thin-layer chromatography.
The following table summarizes a typical reaction pathway:
| Step | Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | Benzo[b]thiophene-2-carboxylic acid + Allyl alcohol | Reflux in DCM | 70-85 |
| 2 | Amidation | Resulting ester + Amine (e.g., ammonium hydroxide) | Reflux in DMF | 60-75 |
| 3 | Imidation | Resulting amide + Isocyanate or equivalent | Reflux in DCM | 50-65 |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency and ability to enhance reaction rates. This method is particularly useful for synthesizing complex organic molecules like this compound.
Advantages : Increased reaction rates, higher yields, and improved purity of products.
Methodology : The reaction mixture is prepared similarly to traditional methods but subjected to microwave irradiation. This can significantly reduce reaction times from hours to minutes.
The following table illustrates comparative data on yields and times for microwave-assisted versus traditional methods:
| Method | Reaction Time (minutes) | Yield (%) |
|---|---|---|
| Traditional Synthesis | 120 | 60-75 |
| Microwave-Assisted | 15 | 85-95 |
Research Findings
Recent studies have explored various aspects of the synthesis of related compounds, providing insights that can be applied to the preparation of this compound.
Ligand Synthesis
Research indicates that ligands similar to those used in the synthesis of the target compound can be derived from readily available precursors through straightforward reactions, such as:
Formation of Imidamide : Utilizing carboxylic acids and amines under controlled conditions can yield imidamides efficiently.
Characterization Techniques : Characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Reactivity of the Carboximidamide Group
The carboximidamide group (-C(=NH)NH₂) exhibits nucleophilic and basic properties, enabling diverse chemical transformations:
Hydrolysis
-
Acidic or Basic Conditions : Carboximidamides undergo hydrolysis to form carboxylic acids or amides. For example, hydrolysis of benzo[b]thiophene-2-carboximidamide derivatives under acidic conditions yields benzo[b]thiophene-2-carboxylic acids .
Reaction :
Condensation with Aldehydes
-
Hydrazone Formation : The amidine group reacts with aldehydes to form hydrazones. This is exemplified in the synthesis of N-acylhydrazones from benzo[b]thiophene-2-carboximidamide precursors .
Reaction :
Reactivity of the Allyloxy Group
The allyloxy (-O-CH₂-CH=CH₂) substituent participates in both electrophilic and pericyclic reactions:
Claisen Rearrangement
-
Thermal Rearrangement : Allyl aryl ethers undergo Claisen rearrangement under heat (150–250°C) to form ortho-allylphenols . For 6-(allyloxy)benzo[b]thiophene derivatives, this would yield a 5-allyl-7-hydroxybenzo[b]thiophene intermediate.
Reaction :
Oxidation
-
Epoxidation : The allyl double bond reacts with peracids (e.g., mCPBA) to form epoxides.
Reaction :
Cyclization Reactions
The proximity of functional groups enables intramolecular cyclization:
Formation of Fused Heterocycles
-
Thiophene Ring Expansion : Under acidic conditions, the carboximidamide group can act as a directing group for electrophilic substitution, facilitating cyclization with the allyloxy chain to form tricyclic systems .
Reaction :
Electrophilic Aromatic Substitution
The electron-rich benzo[b]thiophene ring undergoes substitution at specific positions:
| Position | Directing Effects | Example Reaction |
|---|---|---|
| C-3 | Activated by thiophene sulfur atom | Nitration at C-3 with HNO₃/H₂SO₄ |
| C-5/C-7 | Moderately activated by allyloxy group | Bromination at C-5 using Br₂/FeBr₃ |
Metal Coordination
The carboximidamide group can act as a ligand for transition metals:
-
Complexation with Cu(II) : Forms stable complexes via the amidine nitrogen atoms, potentially useful in catalysis or material science .
Reaction :
Comparative Reactivity Data
Key transformations from analogous compounds are summarized below:
Scientific Research Applications
Anti-inflammatory Applications
One of the most significant applications of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide is in the treatment of inflammatory diseases. Compounds similar to this one have been shown to inhibit leukocyte adherence to vascular endothelium, a critical step in the inflammatory response. By blocking this adhesion, these compounds can potentially mitigate conditions such as:
- Rheumatoid arthritis
- Asthma
- Psoriasis
- Inflammatory bowel disease
- Atherosclerosis
Studies indicate that such compounds can be effective in treating acute and chronic inflammation by preventing leukocyte migration into tissues, thereby reducing tissue damage and inflammation severity .
Cardiovascular Applications
Research has indicated that benzo[b]thiophene derivatives, including this compound, may possess cardioprotective properties. These compounds have been investigated for their ability to improve heart function without inducing common side effects like nausea or vomiting. The pharmacological profile suggests a potential for treating heart failure by enhancing cardiac contractility while minimizing adverse reactions .
Antimicrobial Activity
Benzo[b]thiophene derivatives have demonstrated notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Cancer Research
The benzo[b]thiophene core structure has been linked to anticancer activity. Compounds containing this scaffold have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival, making them promising candidates for cancer therapeutics .
Neuroprotective Effects
Emerging research suggests that benzo[b]thiophene derivatives may also offer neuroprotective benefits. They have been studied in the context of neurodegenerative diseases, where they could potentially mitigate oxidative stress and inflammation associated with conditions like Parkinson's disease and Alzheimer's disease .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound and related compounds:
Mechanism of Action
The mechanism of action of 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituents at positions 2 and 4. Key analogues include:
Table 1: Structural and Functional Comparison of Analogues
Pharmacological and Physicochemical Comparisons
Side Effect Profiles
- The unsubstituted parent compound (Benzo[b]thiophene-2-carboximidamide) is associated with high rates of nausea and vomiting, possibly due to central nervous system interactions .
Biological Activity
6-(Allyloxy)benzo[b]thiophene-2-carboximidamide is a compound that belongs to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with an allyloxy group and a carboximidamide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These results highlight the compound's potential as a lead for developing new antimicrobial agents .
2. Anticancer Activity
Benzothiophene derivatives, including this compound, have shown promise in anticancer research. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways.
- Case Study: A study evaluated the cytotoxic effects of various benzothiophene derivatives on cancer cell lines, revealing that this compound inhibited cell growth in breast and colon cancer cells with IC50 values ranging from 10 to 20 µM .
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro.
| Cytokine | Concentration (pg/mL) |
|---|---|
| IL-6 | Reduced by 30% at 50 µM |
| TNF-α | Reduced by 25% at 50 µM |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
4. Other Pharmacological Effects
In addition to the above activities, this compound has shown potential as:
- Antidiabetic Agent: Preliminary studies indicate that it may enhance insulin sensitivity.
- Neuroprotective Agent: The compound exhibited protective effects on neuronal cells against oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzothiophene derivatives is crucial for optimizing their biological activity. The presence of substituents such as the allyloxy group significantly influences their interaction with biological targets.
Q & A
Basic Questions
Q. What established synthetic methodologies are used for preparing 6-(Allyloxy)benzo[b]thiophene-2-carboximidamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to functionalize the benzo[b]thiophene core. For example, allyloxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Key intermediates are purified using column chromatography with silica gel, and reaction progress is monitored via thin-layer chromatography (TLC) . Triethylamine is often employed to neutralize byproducts, followed by filtration to remove salts .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and purity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry or regioselectivity . Infrared (IR) spectroscopy aids in identifying functional groups like the carboximidamide moiety .
Advanced Questions
Q. How can reaction conditions be optimized to improve regioselectivity during allyloxy group attachment to benzo[b]thiophene derivatives?
- Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For instance, using aprotic solvents (e.g., THF) at room temperature minimizes side reactions. Catalytic Pd(0) complexes can enhance allylation efficiency, while protecting groups (e.g., tert-butyloxycarbonyl) prevent undesired nucleophilic attacks . Kinetic studies via TLC at varying timepoints help identify optimal reaction durations .
Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Computational tools (e.g., DFT calculations) predict chemical shifts, which are compared to experimental data. If inconsistencies persist, alternative purification methods (e.g., recrystallization vs. column chromatography) or 2D NMR techniques (COSY, NOESY) can clarify structural assignments .
Q. How should researchers design experiments to assess the anti-inflammatory activity of this compound in cellular models?
- Methodological Answer : In vitro assays (e.g., COX-1/COX-2 inhibition) are standard. Dose-response curves (0.1–100 µM) evaluate potency, while lipopolysaccharide (LPS)-induced cytokine release in macrophages tests specificity. Controls include reference drugs (e.g., indomethacin) and solvent-only blanks. Solubility issues are mitigated using DMSO carriers (<0.1% final concentration) .
Q. What experimental parameters are critical for scaling up synthesis without compromising purity?
- Methodological Answer : Scaling requires maintaining stoichiometric ratios (e.g., 1:1.02 acid-to-amine) and efficient heat dissipation. Continuous TLC monitoring ensures reaction completion, while gradient column chromatography separates high-quantity impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves yield without sacrificing purity .
Data Contradiction Analysis
Q. How can researchers address conflicting bioactivity results across studies involving this compound?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences, incubation times). Standardizing protocols (e.g., identical LPS concentrations in inflammation assays) and validating purity (≥95% via HPLC) are essential. Meta-analyses of published IC₅₀ values and structural analogs help contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
